molecular formula C6H11NO2 B555778 (R)-2-Amino-2-methylpent-4-enoic acid CAS No. 96886-56-5

(R)-2-Amino-2-methylpent-4-enoic acid

Cat. No. B555778
CAS RN: 96886-56-5
M. Wt: 129,16 g/mole
InChI Key: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
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Description

(R)-2-Amino-2-methylpent-4-enoic acid, also known as R-AMPA, is an organically produced amino acid that is gaining increased attention for its potential applications in scientific research. R-AMPA is a chiral amino acid, meaning that it is asymmetric in its molecular structure, and is composed of two enantiomers, R and S, with the R form being the most commonly used in research. R-AMPA has been found to be an effective reagent in the synthesis of various compounds, and its biochemical and physiological effects have been studied in both in vitro and in vivo experiments. This article will provide an overview of R-AMPA, including its synthesis method, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Enantioselective Synthesis and Isosteres

  • One study focused on the enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids, which are isosteres of asparagine. It achieved significant enantiomeric excess (ee) and yield in synthesizing compounds like (R)-(+)-2-amino-4-fluoropent-4-enoic acid and (R)-(+)-2-amino-4-fluoro-2-methylpent-4-enoic acid (Laue, Mück‐Lichtenfeld, & Haufe, 1999).

Amidoallylation Methods

  • Another research explored the diastereoselective amidoallylation of glyoxylic acid, leading to the efficient synthesis of δ,γ-unsaturated amino acids including (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid (Sugiyama, Imai, & Ishii, 2013).

Chemoenzymatic Synthesis

  • Research on the action of L-aminoacylase and L-amino acid oxidase on the stereoisomers of 2-amino-3-methylpent-4-enoic acid secured stereochemically pure compounds and applied this to synthesize related compounds like (R)-2methylbutan-1-ol (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Biosynthesis Studies

  • Another study examined the stereochemical requirements for converting tripeptides with unsaturated amino acids to bicyclic β-lactam products, exploring the use of diastereomeric peptides containing 2 R ,3 S -2-amino-3-methylpent-4-enoic acid (Baldwin, Adlington, Schofield, & Ting, 1990).

NMR Spectroscopy and Chemical Analysis

  • A study utilized 19F NMR-controlled titration to characterize 2-Amino-4-fluoro-2-methylpent-4-enoic acid, determining dissociation constants and ion-specific chemical shifts, which is critical for understanding the compound's properties (Uhlemann, Pfaff, Hägele, Laue, Lübke, & Haufe, 2002).

Synthesis of Analogues and Derivatives

Stereochemistry and Enantioselectivity

  • Studies also focus on understanding and manipulating the stereochemistry and enantioselectivity of compounds related to (R)-2-Amino-2-methylpent-4-enoic acid, which is crucial for their application in creating specific pharmaceuticals and chemicals (Gao, Wang, Zheng, & Wang, 2006).

properties

IUPAC Name

(2R)-2-amino-2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBTZYHBJFPEJB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441959
Record name (R)-2-Amino-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-methylpent-4-enoic acid

CAS RN

96886-56-5
Record name (2R)-2-Amino-2-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96886-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Amino-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-- Allylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KW Laue, C Mück-Lichtenfeld, G Haufe - Tetrahedron, 1999 - Elsevier
Diastereoselective alkylation of (R)-(+)-camphor-based glycine or alanine esterimines with 3-bromo-2-fluoropropene after hydrolytic deprotection gave (R)-(+)-2-amino-4-fluoropent-4-…
Number of citations: 41 www.sciencedirect.com
F Alonso, SG Davies, AS Elend, MA Leech… - Organic & …, 2009 - pubs.rsc.org
Treatment of a range of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with LDA followed by the addition of allyl bromide promotes highly stereoselective allylation (…
Number of citations: 4 pubs.rsc.org

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